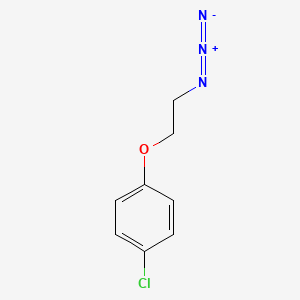
1-(2-Azidoethoxy)-4-chlorobenzene
Descripción general
Descripción
1-(2-Azidoethoxy)-4-chlorobenzene is a useful research compound. Its molecular formula is C8H8ClN3O and its molecular weight is 197.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Azidoethoxy)-4-chlorobenzene, with the CAS number 1247811-97-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
This compound features a benzene ring substituted with a chlorine atom and an azidoethoxy group. The presence of the azide functional group is significant as it is known for its reactivity and utility in various chemical transformations.
Biological Activity
Research indicates that compounds containing azide groups can exhibit diverse biological activities, including antimicrobial and anticancer properties. The specific biological activities of this compound have not been extensively characterized; however, the following potential activities are inferred based on similar azide-containing compounds:
- Antimicrobial Activity : Azide derivatives have shown promise as antimicrobial agents. For instance, studies have demonstrated that azide compounds can inhibit bacterial growth by disrupting cellular processes.
- Anticancer Properties : The azide group can participate in bioorthogonal reactions, making it useful for targeted drug delivery systems in cancer therapy. This property enables the selective activation of cytotoxic agents at tumor sites.
The mechanism of action for this compound likely involves its interaction with biological macromolecules such as proteins and nucleic acids. The azide group can undergo click chemistry reactions, facilitating the conjugation with biomolecules, which may enhance therapeutic efficacy.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-Azido-4-chlorobenzene | Azide + Chlorine | Antimicrobial |
| 4-Chloroaniline | Aniline Derivative | Anticancer |
| 2-Azidophenylacetic Acid | Azide + Carboxylic Acid | Anti-inflammatory |
Propiedades
IUPAC Name |
1-(2-azidoethoxy)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c9-7-1-3-8(4-2-7)13-6-5-11-12-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNBKTYVZYEXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN=[N+]=[N-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















